

Cyclopentylacetylene: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B1345640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the fundamental physical properties of **cyclopentylacetylene** (also known as ethynylcyclopentane), a key building block in organic synthesis. Accurate knowledge of these properties is essential for its application in pharmaceutical development and fine chemical manufacturing. This guide summarizes its boiling point and density and provides standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **cyclopentylacetylene** are critical for process design, reaction optimization, and safety assessments. The experimentally determined values for its boiling point and density are presented below.

Physical Property	Value	Conditions
Boiling Point	107-109 °C	Standard Atmospheric Pressure
Density	0.812 g/mL	25 °C

Table 1: Key Physical Properties of **Cyclopentylacetylene**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

While the precise experimental reports for **cyclopentylacetylene** are proprietary to chemical suppliers, the following sections detail standardized and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[\[2\]](#) The procedure relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[1\]](#)

Apparatus:

- Thiele tube
- Mineral oil or other suitable heating bath liquid
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Clamp and stand

Procedure:

- A small sample of the liquid (approximately 0.5 mL) is placed into the small test tube.[\[2\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.[\[2\]](#)
- The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[\[5\]](#)

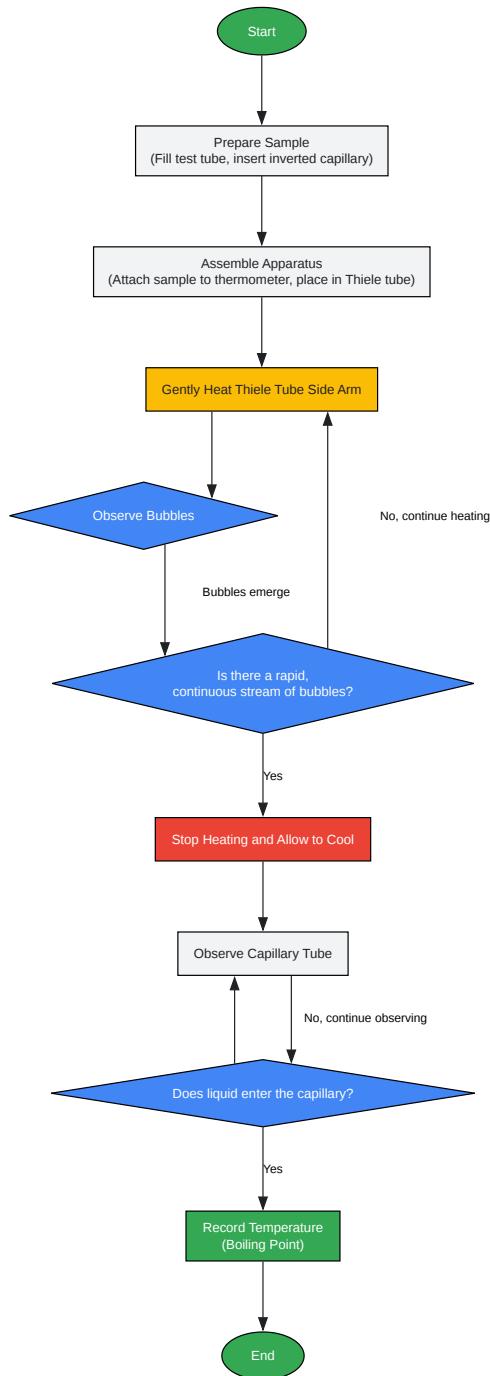
- This assembly is then placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper convection.[5]
- The side arm of the Thiele tube is gently and evenly heated.[4]
- As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample liquid.[4]
- Heating is discontinued once a continuous and rapid stream of bubbles is observed.[5]
- The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[2][4]

Determination of Density using a Pycnometer

A pycnometer is a specialized glass flask used for the highly precise measurement of a liquid's density. The method involves determining the mass of a precisely known volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Thermostatic bath
- Distilled water (for calibration)
- Liquid sample


Procedure:

- The pycnometer is thoroughly cleaned and dried, and its empty mass is precisely measured on an analytical balance (M1).[6]
- The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.[6]

- The stopper is inserted, forcing excess water out through the capillary. The exterior of the pycnometer is carefully dried.
- The mass of the pycnometer filled with water is measured (M2). The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.
- The pycnometer is emptied, dried, and then filled with the sample liquid.
- The process of thermal equilibration in the thermostatic bath and drying the exterior is repeated.[6]
- The mass of the pycnometer filled with the sample liquid is measured (M3).
- The density of the sample liquid (ρ) is calculated using the formula: $\rho = (M3 - M1) / V$.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thile tube method.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Boiling Point Determination via Thiele Tube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chymist.com [chymist.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Cyclopentylacetylene: A Technical Overview of its Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345640#physical-properties-of-cyclopentylacetylene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com